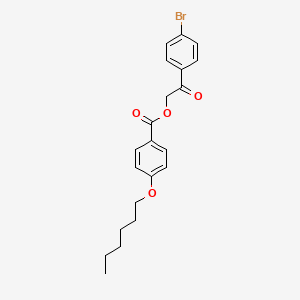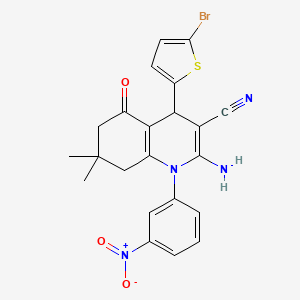![molecular formula C24H19Cl2N3O2S2 B11540650 2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11540650.png)
2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-diméthylphényl)-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide est un composé organique complexe doté d'une structure unique qui combine les fonctionnalités benzothiazole et acétamide
Méthodes De Préparation
La synthèse du N-(2,4-diméthylphényl)-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide implique généralement des réactions organiques en plusieurs étapes. Les étapes clés comprennent:
Formation du noyau benzothiazole : Ceci peut être réalisé par la cyclisation de l'o-aminothiophénol avec un aldéhyde approprié.
Introduction du groupe dichlorohydroxyphényle : Cette étape implique la condensation du dérivé benzothiazole avec le 3,5-dichloro-2-hydroxybenzaldéhyde en conditions basiques.
Formation de la partie acétamide : La dernière étape implique la réaction de l'intermédiaire avec la 2,4-diméthylaniline et l'anhydride acétique pour former le composé acétamide souhaité.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de conditions de réaction évolutives et de techniques de purification.
Analyse Des Réactions Chimiques
N-(2,4-diméthylphényl)-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide peut subir diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, réduisant potentiellement le groupe imine en amine.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau de la partie dichlorohydroxyphényle, avec des nucléophiles tels que les amines ou les thiols.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les solvants organiques (par exemple, le dichlorométhane, l'éthanol), les catalyseurs (par exemple, le palladium sur carbone) et des conditions spécifiques de température et de pH. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
N-(2,4-diméthylphényl)-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide a plusieurs applications de recherche scientifique:
Chimie médicinale : La structure unique du composé en fait un candidat potentiel pour le développement de médicaments, en particulier comme agent antimicrobien ou anticancéreux.
Science des matériaux : Le composé peut être utilisé dans la synthèse de matériaux avancés présentant des propriétés électroniques ou optiques spécifiques.
Études biologiques : Le composé peut être utilisé comme sonde pour étudier les voies et les interactions biologiques, en particulier celles impliquant des composés contenant du soufre.
Mécanisme d'action
Le mécanisme d'action du N-(2,4-diméthylphényl)-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber les enzymes ou les récepteurs impliqués dans des voies biologiques critiques, conduisant à ses effets biologiques observés. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-({6-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-({6-[(E)-[(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Des composés similaires au N-(2,4-diméthylphényl)-2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphényl)méthylidène]amino}-1,3-benzothiazol-2-yl)sulfanyl]acétamide comprennent d'autres dérivés de benzothiazole et des composés acétamide. Ces composés peuvent partager des caractéristiques structurales similaires mais diffèrent dans leurs substituants et groupes fonctionnels spécifiques, conduisant à des variations dans leurs propriétés chimiques et biologiques. L'unicité du composé réside dans sa combinaison spécifique de fonctionnalités benzothiazole et acétamide, qui peut conférer des propriétés et des applications distinctes.
Références
Propriétés
Formule moléculaire |
C24H19Cl2N3O2S2 |
|---|---|
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
2-[[6-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H19Cl2N3O2S2/c1-13-3-5-19(14(2)7-13)28-22(30)12-32-24-29-20-6-4-17(10-21(20)33-24)27-11-15-8-16(25)9-18(26)23(15)31/h3-11,31H,12H2,1-2H3,(H,28,30) |
Clé InChI |
QVMAELGSQYKXOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Cl)Cl)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11540569.png)
![2-[Benzenesulfonyl-(2,3-dichloro-phenyl)-amino]-N-methyl-acetamide](/img/structure/B11540575.png)
![ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[4-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11540580.png)

![3-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B11540586.png)
![2-[4-(4-Phenyl-piperazine-1-sulfonyl)-phenyl]-isoindole-1,3-dione](/img/structure/B11540591.png)

![3-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11540601.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B11540621.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} diethylcarbamothioate](/img/structure/B11540624.png)


![2-[(E)-(2-{(2Z)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4,6-dibromophenyl 3-methylbenzoate](/img/structure/B11540642.png)
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11540644.png)
